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Compound of Interest

Compound Name: C33H36N207S

Cat. No.: B15174095

A Representative Fluorescent Probe for C33H36N207S

Initial searches for a fluorescent probe with the exact chemical formula C33H36N207S did not
yield a known compound used for fluorescent imaging. Therefore, this document provides
detailed application notes and protocols for a well-characterized and widely used fluorescent
probe, Fluo-4, as a representative example of a complex fluorescent imaging agent. Fluo-4 is a
calcium indicator that allows for the quantification of intracellular calcium concentrations.[1][2]

Introduction to Fluo-4 AM

Fluo-4 is a high-affinity, visible light-excitable fluorescent dye used to measure intracellular
calcium (Ca2*) concentrations.[1][2] It is an analog of Fluo-3, with fluorine substituents
replacing the chlorines, which results in a higher fluorescence signal upon excitation at 488 nm.
[3] Fluo-4 is available as a cell-permeant acetoxymethyl (AM) ester, Fluo-4 AM. Once inside the
cell, non-specific esterases cleave the AM group, trapping the active, calcium-sensitive Fluo-4
molecule in the cytoplasm.[4] Upon binding to Ca2*, the fluorescence intensity of Fluo-4
increases by over 100-fold, making it an ideal probe for monitoring intracellular calcium
dynamics in various biological processes, including G-protein coupled receptor (GPCR)
signaling, ion channel activity, and cellular apoptosis.[5]

Key Features:

o High Sensitivity: Detects Ca2* concentrations in the nanomolar to low micromolar range.[1]
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» Bright Fluorescence: Exhibits a significant increase in fluorescence upon Ca?* binding,
providing a high signal-to-noise ratio.[6]

« Visible Light Excitation: Compatible with standard 488 nm argon-ion laser lines used in
confocal microscopy and flow cytometry.[2]

o Versatility: Suitable for a wide range of applications, including fluorescence microscopy, flow
cytometry, and high-throughput screening.[1]

Quantitative Data

The following table summarizes the key quantitative properties of Fluo-4.

Property Value Reference

C36H30F2N2013 (Fluo-4, free
Molecular Formula

acid)
Excitation Maximum (EXx) ~494 nm [4]
Emission Maximum (Em) ~506 nm [4]
Molar Extinction Coefficient (g) 82,000 cm—1M—1 [7]
Fluorescence Quantum Yield

0.16 [5]
(P)
Dissociation Constant (Kd) for

~335-345 nM [1]14]
Ca2+
Fluorescence Increase upon

>100-fold [3][5]

Caz* Binding

Experimental Protocols
Preparation of Fluo-4 AM Stock Solution

e Bring the vial of Fluo-4 AM and anhydrous dimethyl sulfoxide (DMSQO) to room temperature.

e Add the appropriate volume of DMSO to the vial to create a 1-5 mM stock solution. For
example, add 9 pL of DMSO to 50 pg of Fluo-4 AM to make a 5 mM stock solution.[4]
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» Vortex the solution thoroughly until the Fluo-4 AM is completely dissolved.

» Store the stock solution at -20°C, protected from light and moisture. It is recommended to
prepare fresh solutions for each experiment, as the AM ester is susceptible to hydrolysis.[4]

Cell Loading with Fluo-4 AM for Fluorescence
Microscopy

This protocol is a general guideline for loading adherent cells in a 35-mm dish. Optimization of
dye concentration, loading time, and temperature may be required for different cell types.

Materials:

Adherent cells cultured in a 35-mm imaging dish

Fluo-4 AM stock solution (1-5 mM in DMSO)

Physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, HHBS)

Optional: Pluronic® F-127 (0.02% final concentration) to aid in dye solubilization

Optional: Probenecid to prevent dye extrusion by organic anion transporters|8]
Procedure:

e Prepare Loading Solution: Dilute the Fluo-4 AM stock solution in physiological buffer to a
final working concentration of 1-5 pM. If using, add Pluronic® F-127 and probenecid to the
loading solution.

e Cell Washing: Remove the culture medium from the cells and wash once with the
physiological buffer.[8]

» Dye Loading: Add the Fluo-4 AM loading solution to the cells and incubate for 15-60 minutes
at 37°C or room temperature. The optimal loading time and temperature should be
determined empirically for each cell type. Loading at room temperature may reduce dye
compartmentalization.[4]
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e Wash: Remove the loading solution and wash the cells twice with fresh physiological buffer
to remove any extracellular dye.[8]

o De-esterification: Incubate the cells in physiological buffer for an additional 30 minutes at
37°C to allow for the complete de-esterification of the Fluo-4 AM by intracellular esterases.[4]

e Imaging: The cells are now ready for imaging. Acquire fluorescence images using a
microscope equipped with appropriate filters for FITC/GFP (Excitation: ~490 nm, Emission:
~525 nm).

Calcium Flux Assay using a Fluorescence Plate Reader

This protocol is suitable for high-throughput screening of GPCR agonists or antagonists.

Materials:

Cells seeded in a 96-well or 384-well black, clear-bottom plate

Fluo-4 AM dye-loading solution

Assay buffer (e.g., HHBS)

Compound plate containing agonists or antagonists
Procedure:

o Cell Plating: Seed cells in the microplate at a density that will result in a near-confluent
monolayer on the day of the assay.

e Dye Loading: Add 100 pL (for 96-well) or 25 pL (for 384-well) of the Fluo-4 AM dye-loading
solution to each well.

 Incubation: Incubate the plate for 1 hour at 37°C, followed by 15-30 minutes at room
temperature.

o Compound Addition and Measurement: Place the cell plate in a fluorescence microplate
reader. Set the excitation and emission wavelengths to ~490 nm and ~525 nm, respectively.
Establish a baseline fluorescence reading before adding the compounds. Add the test
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compounds from the compound plate and immediately begin monitoring the fluorescence
intensity over time to measure the calcium flux.

Signaling Pathway and Experimental Workflow
Diagrams

Gg-Coupled GPCR Signaling Pathway Leading to
Intracellular Calcium Release

The following diagram illustrates the signaling cascade initiated by the activation of a Gg-
protein coupled receptor, a common pathway studied using Fluo-4 AM.[9]
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Caption: Gg-Coupled GPCR Signaling Pathway.

Experimental Workflow for Intracellular Calcium Imaging

The following diagram outlines the key steps in a typical intracellular calcium imaging
experiment using Fluo-4 AM.
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Caption: Workflow for Calcium Imaging.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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